molecular formula C12H13NO4S2 B6693134 2-[1-Benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid

2-[1-Benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid

Cat. No.: B6693134
M. Wt: 299.4 g/mol
InChI Key: KOCRQQYHWVKMLC-UHFFFAOYSA-N
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Description

2-[1-Benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid is a compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid typically involves the reaction of benzothiophene derivatives with sulfonyl chlorides and amino acids. One common method is the electrophilic cyclization reaction, where benzothiophene derivatives are synthesized regioselectively using coupling reactions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of benzothiophene derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-Benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may include the use of strong acids or bases, and solvents like acetonitrile or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-[1-Benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-Benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, benzothiophene derivatives are known to act as inhibitors of lipid peroxidation and topoisomerase .

Comparison with Similar Compounds

Similar Compounds

    Raloxifene: Used for the treatment of breast cancer.

    Zileuton: An anti-inflammatory drug.

    Sertaconazole: An antifungal agent.

Uniqueness

2-[1-Benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid is unique due to its specific sulfonyl and amino acid functional groups, which confer distinct chemical and biological properties compared to other benzothiophene derivatives .

Properties

IUPAC Name

2-[1-benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S2/c1-8(12(14)15)13(2)19(16,17)11-7-18-10-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCRQQYHWVKMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)S(=O)(=O)C1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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